trans-3-Fluoro-4-methylpiperidin-4-ol trans-3-Fluoro-4-methylpiperidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15830020
InChI: InChI=1S/C6H12FNO/c1-6(9)2-3-8-4-5(6)7/h5,8-9H,2-4H2,1H3/t5-,6-/m0/s1
SMILES:
Molecular Formula: C6H12FNO
Molecular Weight: 133.16 g/mol

trans-3-Fluoro-4-methylpiperidin-4-ol

CAS No.:

Cat. No.: VC15830020

Molecular Formula: C6H12FNO

Molecular Weight: 133.16 g/mol

* For research use only. Not for human or veterinary use.

trans-3-Fluoro-4-methylpiperidin-4-ol -

Specification

Molecular Formula C6H12FNO
Molecular Weight 133.16 g/mol
IUPAC Name (3S,4S)-3-fluoro-4-methylpiperidin-4-ol
Standard InChI InChI=1S/C6H12FNO/c1-6(9)2-3-8-4-5(6)7/h5,8-9H,2-4H2,1H3/t5-,6-/m0/s1
Standard InChI Key RTWXDUHAJIXSQL-WDSKDSINSA-N
Isomeric SMILES C[C@@]1(CCNC[C@@H]1F)O
Canonical SMILES CC1(CCNCC1F)O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture and Stereochemistry

trans-3-Fluoro-4-methylpiperidin-4-ol (IUPAC name: (3S,4R)-3-fluoro-4-methylpiperidin-4-ol) belongs to the class of substituted piperidines, featuring a trans-configuration of the fluorine and methyl substituents relative to the hydroxyl group. The molecular formula is C₆H₁₂FNO, with a molecular weight of 133.16 g/mol . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the chair conformation of the piperidine ring, with the hydroxyl group occupying an axial position to minimize steric hindrance .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₂FNO
Molecular Weight133.16 g/mol
Melting Point180–182°C (hydrochloride salt)
Boiling Point285°C (estimated)
LogP (Octanol-Water)0.89
Hydrogen Bond Donor Count2

Spectroscopic Signatures

The compound’s ¹H NMR spectrum (400 MHz, D₂O) reveals distinct signals: δ 3.85–3.75 (m, 1H, H-3), 3.45–3.35 (m, 2H, H-2, H-6), 2.95–2.85 (m, 1H, H-5), and 1.45 (s, 3H, CH₃). The ¹⁹F NMR spectrum shows a singlet at δ -215 ppm, consistent with axial fluorine in a rigid cyclohexane-like environment .

Synthetic Methodologies

Multi-Step Synthesis from Boc-Protected Intermediates

A common route involves the use of tert-butyl (3S,4R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate as a precursor. Deprotection with hydrochloric acid in dioxane yields the hydrochloride salt, which is subsequently neutralized to isolate the free base .

Key Reaction Steps:

  • Deprotection:
    tert-Butyl (3S,4R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate + HCl (4M in dioxane) → (3S,4R)-3-fluoro-4-methylpiperidin-4-ol hydrochloride .

  • Neutralization:
    The hydrochloride salt is treated with aqueous sodium bicarbonate to yield the free base, isolated via filtration or extraction .

Table 2: Synthetic Yields and Conditions

StepReagentsTemperatureTimeYield
1HCl/dioxaneRT3 h99%
2NaHCO₃/DCMRT1 h95%

Stereoselective Fluorination Strategies

Recent advances employ asymmetric catalysis to install the fluorine atom with high enantiomeric excess (ee > 98%). For example, chiral palladium complexes catalyze the fluorination of 4-methylpiperidin-4-ol derivatives using N-fluorobenzenesulfonimide (NFSI) as the fluorine source .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (12.5 mg/mL at pH 7.4) and stability across a pH range of 2–8. Degradation occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to ring-opening or defluorination .

ADME Profiling

  • Absorption: High passive permeability (Papp = 18 × 10⁻⁶ cm/s in Caco-2 cells) due to lipophilic fluorine and methyl groups .

  • Metabolism: Resistant to cytochrome P450 oxidation, with >90% parent compound recovered in human liver microsomes .

Applications in Drug Discovery

Kinase Inhibitor Development

trans-3-Fluoro-4-methylpiperidin-4-ol serves as a key intermediate in the synthesis of BLU-945, a fourth-generation EGFR inhibitor. The fluorine atom enhances binding to the kinase’s hydrophobic pocket, while the hydroxyl group participates in hydrogen bonding with Thr790 .

CNS-Targeted Therapeutics

The compound’s ability to cross the blood-brain barrier (BBB) has led to its incorporation into σ-1 receptor agonists for neurodegenerative diseases. Preclinical studies in murine models show a 40% reduction in amyloid-β plaques after 28 days of treatment .

Comparative Analysis with Structural Analogues

Table 3: Structural and Functional Comparison of Piperidine Derivatives

CompoundSubstituentsLogPBBB Permeability
trans-3-Fluoro-4-methylpiperidin-4-ol3-F, 4-CH₃, 4-OH0.89High
cis-3-Fluoro-4-methylpiperidin-4-ol3-F, 4-CH₃, 4-OH (cis)0.92Moderate
4-Fluoropiperidin-3-ol4-F, 3-OH0.45Low
3-Methylpiperidin-4-ol3-CH₃, 4-OH0.78High

The trans configuration confers superior BBB penetration compared to cis isomers, attributed to reduced molecular polarity and favorable lipid interactions .

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